molecular formula C19H14ClNO2S B12726514 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid CAS No. 116758-77-1

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid

Cat. No.: B12726514
CAS No.: 116758-77-1
M. Wt: 355.8 g/mol
InChI Key: GCDKBSYSOQNOLC-IZZDOVSWSA-N
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Description

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Final Coupling: The final step involves coupling the thiazole ring with the chlorophenyl and phenylethenyl groups through a series of nucleophilic substitution and elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Addition: The phenylethenyl group can participate in addition reactions with electrophiles or nucleophiles to form various addition products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

    Addition: Electrophiles (e.g., halogens), nucleophiles (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thio derivatives

    Addition: Halogenated products, organometallic compounds

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazolecarboxylic acid
  • 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazolemethanol
  • 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleamine

Comparison

Compared to similar compounds, 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is unique due to the presence of the acetic acid functional group, which can influence its reactivity and biological activity. The acetic acid group can enhance the compound’s solubility in aqueous environments and may also affect its ability to interact with biological targets. Additionally, the specific arrangement of the chlorophenyl and phenylethenyl groups can lead to distinct chemical and biological properties, making this compound a valuable tool in various research applications.

Properties

CAS No.

116758-77-1

Molecular Formula

C19H14ClNO2S

Molecular Weight

355.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14ClNO2S/c20-15-9-7-14(8-10-15)19-16(12-18(22)23)24-17(21-19)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)/b11-6+

InChI Key

GCDKBSYSOQNOLC-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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